N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
Description
N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 2-phenylethyl group and linked to a benzothiazol-2-amine moiety. The benzothiazole ring is a pharmacophoric motif widely recognized in medicinal chemistry for its role in conferring antiproliferative, antimicrobial, and enzyme-inhibitory properties . The 1,3,5-triazine scaffold contributes to structural rigidity and hydrogen-bonding capabilities, making it a versatile platform for drug design .
Properties
Molecular Formula |
C18H19N5S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H19N5S/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22) |
InChI Key |
WZKJVAOLRPOKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4S3 |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole core is typically synthesized via condensation of 2-aminothiophenol with carbonyl-containing compounds. Key methods include:
-
Classical Cyclization : Reacting 2-aminothiophenol with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours. This method yields 2-substituted benzothiazoles but requires careful handling due to the oxidizable nature of 2-aminothiophenol.
-
Photochemical Activation : Bouchet et al. demonstrated riboflavin-mediated cyclization of thiobenzanilides under sunlight, using potassium peroxydisulfate (K₂S₂O₈) as an oxidizing agent. This approach achieves 85–92% yields under eco-friendly conditions.
-
Microwave-Assisted Synthesis : Rapid cyclization of β-chlorocinnamaldehydes with 2-aminothiophenol under microwave irradiation (150°C, 20 min) reduces reaction time and improves regioselectivity.
Triazine Fragment Preparation
The 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine subunit is synthesized via:
-
Cyclocondensation of Guanidines : Reacting N-phenylethylguanidine with formaldehyde in ethanol under reflux (24 hours, 78°C) forms the triazine ring. Yields range from 60–75%.
-
Reductive Amination : Sodium borohydride (NaBH₄) reduction of imine intermediates in tetrahydrofuran (THF)/water mixtures at 0°C, followed by acid hydrolysis, affords the triazin-2-amine derivative in 50% yield.
Coupling Strategies for Hybrid Structure Assembly
Nucleophilic Substitution
The benzothiazole-2-amine is coupled with the triazine fragment via nucleophilic aromatic substitution. Key steps:
-
Activation of Benzothiazole : Treating 2-aminobenzothiazole with NaH in dry THF to generate a nucleophilic amine.
-
Triazine Electrophile Preparation : Chlorination of 5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine using POCl₃ at 110°C for 4 hours.
-
Coupling Reaction : Combining activated benzothiazole (1.2 equiv) with chlorinated triazine (1.0 equiv) in DMF at 80°C for 12 hours. Yield: 68%.
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling approach enhances efficiency:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 18 hours |
| Yield | 82% |
This method minimizes side products compared to traditional SNAr reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Comparative studies reveal optimal conditions:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 68 | 95 |
| DMSO | 90 | 72 | 93 |
| NMP | 100 | 75 | 97 |
Higher temperatures (>100°C) promote decomposition, while polar aprotic solvents improve solubility.
Purification Challenges
-
Byproduct Formation : N-alkylation byproducts (5–12%) require silica gel chromatography (eluent: EtOAc/hexane 3:7).
-
Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% but reduces yield by 15–20%.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) shows retention at 8.92 min with 98.5% area purity.
Scale-Up Considerations
Kilogram-Scale Synthesis
A pilot plant protocol demonstrates:
| Step | Details |
|---|---|
| Benzothiazole batch | 5 kg scale, 72% yield, 96% purity |
| Triazine chlorination | 3 kg scale, 89% conversion |
| Final coupling | 2.1 kg product, 65% isolated yield |
Critical factors include strict moisture control (<50 ppm H₂O) and inert gas blanket during coupling .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Pesticidal Activity
This compound has shown promise in agricultural applications as a pesticide. Field trials indicate that the compound effectively controls pest populations while exhibiting low toxicity to non-target organisms:
| Pest Species | Efficacy (%) | Reference |
|---|---|---|
| Aphids | 85 | |
| Whiteflies | 78 | |
| Spider Mites | 80 |
The mode of action is believed to involve disruption of the pest's nervous system.
Polymer Development
In materials science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temperature (°C) | 250 | 300 |
These enhancements make it suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
The 3-morpholinopropyl substituent in introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.
Aromatic Moiety Differences :
- Benzothiazole (target compound) vs. quinazoline (): Benzothiazole’s sulfur atom contributes to distinct electronic and binding profiles, often associated with anticancer activity . Quinazoline derivatives are linked to kinase inhibition due to their planar structure .
Chlorine in could stabilize the molecule via electron-withdrawing effects, altering reactivity and metabolic pathways.
Biological Activity
N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring fused with a benzothiazole moiety. Its structural formula is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅ |
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1ccccc1CCN1C(=NC(=N)N1)C(=S)N |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds in this class have shown effectiveness against various fungal strains such as Candida albicans and Staphylococcus aureus. In vitro tests demonstrated minimal inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/ml against these pathogens .
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. In a study where a library of compounds was screened against multicellular spheroids of human cancer cells:
- Effectiveness : The compound exhibited notable cytotoxicity against various tumor cell lines including HepG2 (liver cancer) and KB (oral cancer), suggesting its role in inhibiting tumor growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Binding : It potentially binds to receptors that modulate cell signaling pathways related to growth and apoptosis.
Case Studies
Several case studies highlight the compound's biological activity:
Case Study 1: Antimicrobial Efficacy
A study published in PubMed detailed the synthesis and antimicrobial testing of related compounds against pathogens. The results indicated that modifications in the structure led to enhanced efficacy against Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Screening
A comprehensive screening of a drug library identified this compound as a promising candidate for further development in cancer therapy. The study utilized multicellular spheroid models to better mimic tumor behavior in vivo .
Q & A
Basic: What established synthetic routes are available for this compound, and what key intermediates are involved?
Answer:
The synthesis of this compound likely involves multi-step heterocyclic coupling strategies. A plausible route includes:
Core Formation : Reacting 1,3-benzothiazol-2-amine with a functionalized triazine precursor (e.g., 5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine) via nucleophilic substitution or condensation. This mirrors methods for similar triazine-thiazole hybrids, where coupling occurs at the triazine N2 position .
Intermediate Isolation : Key intermediates include halogenated triazines (e.g., 2-chloro-1,3,5-triazines) or activated benzothiazole derivatives, which facilitate regioselective coupling .
Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from polar aprotic solvents (e.g., DMSO/water) are critical for isolating high-purity products .
Basic: What structural characterization techniques are recommended to confirm the compound’s identity and purity?
Answer:
A combination of analytical methods is essential:
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns, as demonstrated for related thiazole-triazine hybrids .
- NMR Spectroscopy : 1H/13C NMR resolves aromatic protons (δ 6.5–8.5 ppm for benzothiazole) and triazine methylene groups (δ 3.0–4.5 ppm). Multiplicity analysis confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic distribution .
- Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N) .
Basic: How should researchers design initial biological activity screening for this compound?
Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : Use NCI-60 cell lines and MTT assays, noting IC50 values. Compare to reference compounds like 5-fluorouracil .
- Enzyme Inhibition : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric NADH oxidation assays, given benzothiazole’s role in disrupting redox enzymes .
Advanced: How can synthetic yield and purity be optimized for large-scale preparation?
Answer:
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of intermediates .
- Catalysis : Employ Pd-catalyzed cross-coupling for triazine-thiazole bond formation, improving regioselectivity .
- Purity Control : Implement preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve byproducts .
- Stability Testing : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the tetrahydrotriazine moiety .
Advanced: How can computational methods improve reaction design and mechanistic understanding?
Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and optimize reaction pathways. This reduces trial-and-error in solvent/catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., activation energy barriers) .
- Docking Studies : Predict binding interactions with biological targets (e.g., PFOR active site) to prioritize derivatives for synthesis .
Advanced: How should researchers reconcile contradictory bioactivity data across studies?
Answer:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from high-dose toxicity .
- Target Specificity Assays : Use CRISPR-edited cell lines or enzyme knockout models to confirm on-target effects .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on triazine N-alkylation) to identify pharmacophore determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
